molecular formula C21H18N4O5S B2793187 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 899964-05-7

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Katalognummer: B2793187
CAS-Nummer: 899964-05-7
Molekulargewicht: 438.46
InChI-Schlüssel: YXCIMJYEHDBLNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the 1,3,4-oxadiazole class, characterized by a benzamide core substituted with a sulfamoyl group (N-bound to furan-2-ylmethyl and methyl) and a 5-phenyl-1,3,4-oxadiazol-2-yl moiety.

Eigenschaften

IUPAC Name

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5S/c1-25(14-17-8-5-13-29-17)31(27,28)18-11-9-15(10-12-18)19(26)22-21-24-23-20(30-21)16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCIMJYEHDBLNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound involves multiple steps, often utilizing furan and oxadiazole derivatives to enhance biological activity. The synthetic routes typically include:

  • Formation of the furan derivative : The furan ring is synthesized using standard organic reactions, which serve as a building block for the final compound.
  • Coupling reactions : The furan derivative is then coupled with sulfamoyl and oxadiazole moieties to form the target compound.

Antimicrobial Properties

Research indicates that compounds containing furan and oxadiazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus12 µg/mL
Compound BE. coli15 µg/mL
Target CompoundS. aureus10 µg/mL

Anticancer Properties

The compound has also been evaluated for anticancer activity. Studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Study: In vitro Evaluation
In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the target compound demonstrated:

  • IC50 Values : Ranging from 5 to 15 µM, indicating significant cytotoxicity.
  • Mechanism of Action : Induction of caspase-dependent apoptosis was observed, suggesting that the compound activates intrinsic apoptotic pathways.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The sulfamoyl group may inhibit key enzymes involved in bacterial metabolism.
  • Modulation of Signaling Pathways : The oxadiazole moiety may affect signaling pathways related to cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Sulfamoyl Group

  • LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) :
    • Differs in sulfamoyl substituents (cyclohexyl/ethyl vs. furan-2-ylmethyl/methyl) and oxadiazole substituents (5-furan vs. 5-phenyl).
    • Exhibits antifungal activity against C. albicans via thioredoxin reductase inhibition .
  • LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) :
    • Features benzyl/methyl sulfamoyl and 4-methoxyphenyl-oxadiazole.
    • Antifungal activity comparable to LMM11 but with altered solubility due to methoxy substitution .
  • 4-[Benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide :
    • Incorporates 4-fluorophenyl on oxadiazole and benzyl/ethyl sulfamoyl.
    • Fluorine enhances metabolic stability and target binding in enzyme inhibition .

Variations in the Oxadiazole Substituents

  • VNI and VFV (CYP51 Inhibitors) :
    • VNI : (R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide.
    • VFV : Replaces 2,4-dichlorophenyl with 3,4′-difluorobiphenyl.
    • Both target T. cruzi CYP51, with VFV showing broader antiparasitic activity due to fluorinated biphenyl .
  • N-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)benzamide Derivatives (Compounds 54–57) :
    • Cyclohexyl substituent on oxadiazole enhances lipophilicity.
    • Inhibit Ca²⁺/calmodulin-stimulated activity; compound 57 (3-phenyl substitution) shows highest purity (99.2%) and retention time (13.318 min) .

Functional Group Replacements

  • N-(2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide (7a) :
    • Replaces sulfamoyl with a phenyl group directly attached to benzamide.
    • Lower molecular weight (340 g/mol) and distinct NMR shifts (δ 11.86 ppm for NH) .
  • N-[1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl]benzamide Derivatives :
    • Ethyl linker between oxadiazole and benzamide improves conformational flexibility.
    • Microwave-assisted synthesis enhances yield and reduces reaction time .

Table 1: Key Properties of Selected Analogues

Compound Molecular Formula Melting Point (°C) Key Functional Groups Biological Target Reference
Target Compound C₂₄H₂₁N₅O₅S Not reported Furan-2-ylmethyl, 5-phenyl-oxadiazole Putative CYP51/TrxR -
LMM11 C₂₆H₂₈N₅O₅S Not reported Cyclohexyl/ethyl sulfamoyl, 5-furan Thioredoxin reductase
VFV C₃₀H₂₄F₂N₅O₃ Not reported Difluorobiphenyl, imidazole-ethyl CYP51 (T. cruzi)
7a C₂₂H₁₆N₄O₂ 188–189 Phenyl-oxadiazole, NH benzamide Not specified
Compound 57 (N-(5-cyclohexyl-oxadiazol-2-yl)-3-phenylbenzamide) C₂₃H₂₃N₃O₂ Not reported Cyclohexyl, 3-phenyl Ca²⁺/calmodulin

Q & A

Basic: What are the common synthetic routes for preparing this compound?

The synthesis typically involves multi-step reactions:

  • Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acids using dehydrating agents (e.g., POCl₃) under microwave-assisted conditions to enhance efficiency .
  • Sulfamoylation : Introduction of the N-(furan-2-ylmethyl)-N-methylsulfamoyl group via nucleophilic substitution, often requiring anhydrous conditions and bases like triethylamine .
  • Benzamide coupling : Amide bond formation between the sulfamoyl-bearing benzoyl chloride and the 5-phenyl-1,3,4-oxadiazol-2-amine, using coupling agents such as HATU or DCC .
    Key optimization parameters include solvent polarity (e.g., DMF or THF), temperature control (0–80°C), and purification via column chromatography .

Basic: How is the structure of this compound characterized?

  • Spectroscopic methods :
    • 1H/13C NMR : To confirm substituent integration and coupling patterns (e.g., furan protons at δ 6.2–7.4 ppm) .
    • ESI-MS : For molecular ion validation (e.g., [M+H]+ matching theoretical mass) .
  • X-ray crystallography : Resolves 3D conformation, including oxadiazole ring planarity and sulfamoyl group orientation .
  • PubChem data : Canonical SMILES and InChI keys aid in computational validation .

Advanced: What strategies optimize synthesis yield and purity?

  • Reaction optimization :
    • Microwave-assisted synthesis reduces reaction time (30–60 min vs. 12–24 hours conventionally) and improves oxadiazole ring yield by 15–20% .
    • Continuous flow reactors enhance reproducibility for large-scale intermediate preparation .
  • Purification : Gradient elution in HPLC (C18 columns, acetonitrile/water) achieves >95% purity, critical for biological assays .
  • Monitoring : TLC (silica gel, UV visualization) and in-situ FTIR track reaction progress .

Advanced: What in vitro biological activities are reported for structural analogs?

  • Antimicrobial activity : Oxadiazole derivatives with sulfamoyl groups show MIC values of 2–8 µg/mL against S. aureus and E. coli via membrane disruption .
  • Anticancer potential : Analogous benzamide-thiadiazole hybrids inhibit HeLa cell proliferation (IC₅₀: 10–25 µM) by targeting tubulin polymerization .
  • Enzyme inhibition : Sulfamoyl-containing compounds exhibit 70–85% inhibition of carbonic anhydrase IX, a cancer biomarker .

Advanced: How do structural modifications influence bioactivity?

  • Substituent effects :
    • Ethyl vs. methyl groups : Ethyl on the thiadiazole ring increases lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility .
    • Sulfamoyl vs. sulfonyl : Sulfamoyl improves hydrogen-bonding capacity, critical for target binding (e.g., ΔG = -9.2 kcal/mol in docking studies) .
  • Pharmacokinetics : Fluorine or trifluoromethyl groups enhance metabolic stability (t₁/₂ > 6 hours in hepatic microsomes) but may increase toxicity .

Advanced: What analytical challenges arise in biological matrix quantification?

  • Low solubility : Requires DMSO-aqueous buffer mixtures (≤5% DMSO) to prevent aggregation .
  • Matrix interference : LC-MS/MS with MRM mode (e.g., m/z 450 → 322 transition) mitigates signal suppression from plasma proteins .
  • Limit of detection : Achievable at 0.1 ng/mL using SPE pre-concentration and deuterated internal standards .

Advanced: Are there computational studies predicting binding interactions?

  • Molecular docking : The sulfamoyl group forms hydrogen bonds with Arg25 and Asp49 residues in M. tuberculosis enoyl-ACP reductase (PDB: 4TZK), explaining antimycobacterial activity .
  • MD simulations : Furylmethyl substituents stabilize hydrophobic interactions with tubulin’s colchicine-binding pocket (RMSD < 2.0 Å over 100 ns) .
  • QSAR models : Electron-withdrawing groups on the benzamide core correlate with enhanced anticancer activity (R² = 0.89) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.